4-(Benzylamino)benzohydrazide
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Overview
Description
4-(Benzylamino)benzohydrazide is an organic compound with the molecular formula C14H15N3O and a molecular weight of 241.3 g/mol . This compound is characterized by the presence of a benzylamino group attached to a benzohydrazide moiety. It is primarily used in scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known that benzohydrazide derivatives have shown activity against various targets, including antibacterial, antifungal, and antiviral agents .
Biochemical Pathways
Benzohydrazide derivatives have been associated with a wide range of biological properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzohydrazide derivatives have demonstrated a range of bioactivities, including antibacterial, antifungal, and antiviral effects .
Biochemical Analysis
Biochemical Properties
Benzohydrazides, a class of compounds to which 4-(Benzylamino)benzohydrazide belongs, have been reported to exhibit diverse biological properties, including antibacterial, antifungal, anti-inflammatory, antimalarial, and antitubercular activities .
Cellular Effects
Benzohydrazides have been reported to exhibit significant biological activities, suggesting that they may interact with various cellular processes .
Molecular Mechanism
Benzohydrazides have been reported to exhibit diverse biological properties, suggesting that they may interact with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)benzohydrazide typically involves the condensation of benzylamine with 4-aminobenzohydrazide. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general procedure involves mixing equimolar amounts of benzylamine and 4-aminobenzohydrazide in the solvent and heating the mixture to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Benzylidene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
4-(Benzylamino)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Benzohydrazide: A simpler analog without the benzylamino group.
4-Aminobenzohydrazide: Lacks the benzyl group but retains the hydrazide functionality.
Benzylamine: Contains the benzylamino group but lacks the hydrazide moiety.
Uniqueness
4-(Benzylamino)benzohydrazide is unique due to the presence of both the benzylamino and benzohydrazide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals .
Properties
IUPAC Name |
4-(benzylamino)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-17-14(18)12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9,16H,10,15H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWMYMBEWDSDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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